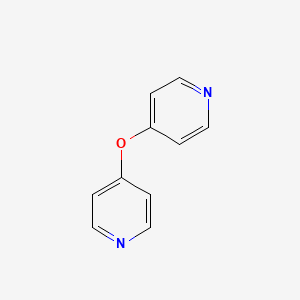

Pyridine, 4,4'-oxybis-

Description

Significance of Bis-Heterocyclic Systems in Ligand Design and Materials Science

Bis-heterocyclic compounds, which contain two heterocyclic rings, are of paramount importance in drug discovery and materials science. nih.govresearchgate.net The majority of pharmaceutical drugs feature a heterocyclic moiety. nih.gov In the realm of materials science, these systems are crucial in the development of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. researchgate.net The inclusion of heteroatoms like nitrogen, oxygen, or sulfur in these cyclic structures imparts unique chemical and physical properties. researchgate.net Bis-heterocyclic systems offer versatile platforms for creating complex molecular architectures with specific functionalities. nih.gov Their ability to act as ligands, binding to metal ions, is fundamental to the construction of coordination polymers and MOFs with diverse topologies and properties. researchgate.netub.eduacs.org

Overview of Pyridine-Based Architectures in Chemical Synthesis

Pyridine (B92270), a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone in chemical synthesis. wikipedia.org It serves as a precursor for a vast array of pharmaceuticals and agrochemicals. nih.gov The pyridine ring is a key structural motif in many important compounds, including vitamins. wikipedia.org The synthesis of pyridine and its derivatives can be achieved through various methods, such as the Hantzsch synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849). nih.govslideshare.net Other synthetic routes include multicomponent reactions and aza-Diels-Alder reactions. nih.govrsc.org Pyridine-based architectures are extensively used in the creation of supramolecular structures and functional materials due to the coordinating ability of the nitrogen atom in the pyridine ring. cmu.edufrontiersin.org

Structural Classification of Pyridine, 4,4'-oxybis- and Related Bis-Pyridyl Ethers

Pyridine, 4,4'-oxybis-, also known as 4,4'-dipyridyl ether, belongs to the family of bis-pyridyl ethers. These compounds are characterized by two pyridine rings connected through an ether linkage. The classification of bis-pyridyl ethers is based on the substitution pattern on the pyridine rings and the nature of the spacer connecting them.

In Pyridine, 4,4'-oxybis-, the oxygen atom links the C-4 positions of the two pyridine rings. echemi.com Related compounds include bis(4-pyridyl)ethane and bis(4-pyridyl)ethylene, where the linker is an ethane (B1197151) or ethylene (B1197577) group, respectively. researchgate.net Another related class is the bis(N-heterocyclic carbene)s (bis(NHC)s), where two N-heterocyclic carbene units are connected by a linker, which can contain atoms like silicon or oxygen. rsc.orgrsc.org The flexibility and length of the linker, along with the substituents on the heterocyclic rings, significantly influence the coordination behavior and the resulting architecture of the metal complexes they form. rsc.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyridine, 4,4'-oxybis- | 553-26-4 | C10H8N2O | 172.18 |

| 4,4'-Bipyridine (B149096) | 553-26-4 | C10H8N2 | 156.18 |

| Pyridine | 110-86-1 | C5H5N | 79.10 |

| 4,4'-Oxybis(benzoic acid) | 2215-89-6 | C14H10O5 | 258.23 |

| Bis(2-methylbutyl) ether | 28509-25-3 | C10H22O | 158.28 |

Research Scope and Objectives Pertaining to Pyridine, 4,4'-oxybis-

Research on Pyridine, 4,4'-oxybis- is primarily focused on its application as a versatile building block in supramolecular chemistry and materials science. A key area of investigation is its use as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org Scientists are exploring how the flexible ether linkage and the divergent nature of the pyridyl groups influence the structure and properties of the resulting materials.

Studies have focused on synthesizing and characterizing novel coordination polymers incorporating Pyridine, 4,4'-oxybis- and various metal ions. For instance, its use in conjunction with dicarboxylate ligands like 4,4'-oxybis(benzoic acid) has led to the formation of diverse and intricate 3D frameworks. acs.orgmdpi.com The resulting materials are being investigated for their potential applications in areas such as gas adsorption, catalysis, and as luminescent sensors. researchportal.benih.govnih.govnih.gov A significant objective is to understand the relationship between the synthetic conditions, the structure of the ligands, and the final topology and functionality of the assembled frameworks. ub.edursc.org

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVWXXJJQUKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487017 | |

| Record name | Pyridine, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53258-96-1 | |

| Record name | Pyridine, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine, 4,4 Oxybis and Its Analogues

Direct Synthesis Strategies for Pyridine (B92270), 4,4'-oxybis-

The direct formation of the ether linkage between two pyridine rings is a common and efficient approach to synthesizing the parent compound, 4,4'-oxybis(pyridine).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct pathway to 4,4'-oxybis(pyridine). wikipedia.orgmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, such as a halide, from an activated pyridine ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4,4'-oxybis(pyridine), this would involve the reaction of a 4-halopyridine with a 4-hydroxypyridine (B47283) derivative. The pyridine ring itself is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguomustansiriyah.edu.iq The presence of electron-withdrawing groups on the ring can further activate it towards SNAr reactions. masterorganicchemistry.comsinica.edu.tw

The reaction is often facilitated by a base to deprotonate the hydroxyl group, creating a more potent pyridinoxide nucleophile. Common bases and reaction conditions are outlined in the table below.

| Nucleophile | Electrophile | Base | Solvent | Conditions | Product |

| 4-Hydroxypyridine | 4-Chloropyridine | Potassium Carbonate | Ethanol | Reflux | 4,4'-Oxybis(pyridine) |

| 4-Hydroxypyridine | 4-Bromopyridine | Sodium Hydride | THF | Room Temperature to 80-100°C | 4,4'-Oxybis(pyridine) |

Another classical method that falls under this category is the Ullmann condensation, which is a copper-catalyzed reaction. byjus.comorganic-chemistry.org This reaction couples an aryl halide with an alcohol, in this case, a 4-halopyridine with a 4-hydroxypyridine, in the presence of a copper catalyst. byjus.comwikipedia.orgbeilstein-journals.org While effective, traditional Ullmann reactions often require high temperatures. beilstein-journals.org Modern variations have been developed to proceed under milder conditions. wikipedia.org

Cross-Coupling Reactions Leading to Oxy-Bridged Bis-Pyridines

Palladium- and nickel-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds in diaryl ethers. researchgate.net These methods can be adapted for the synthesis of 4,4'-oxybis(pyridine). For instance, a Suzuki-Miyaura coupling can be employed, where an aryl boronic acid is coupled with an aryl halide. nih.govresearchgate.net In this context, one could envision the coupling of a 4-pyridylboronic acid with a 4-halopyridine oxide, followed by deoxygenation.

More directly, methods like the Buchwald-Hartwig amination have been extended to C-O bond formation, allowing for the coupling of aryl halides with alcohols. organic-chemistry.org These reactions typically utilize a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction of 4-halopyridine with 4-hydroxypyridine under these conditions can provide a route to 4,4'-oxybis(pyridine).

Synthesis of Substituted and Functionalized Pyridine, 4,4'-oxybis- Derivatives

The synthesis of derivatives of 4,4'-oxybis(pyridine) with various substituents on the pyridine rings often requires more versatile strategies that allow for the introduction of functional groups during the ring formation process or through modification of the pre-formed parent compound.

Multi-component Cyclocondensation Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules like substituted pyridines in a single step from simple starting materials. bohrium.comresearchgate.nettandfonline.com The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. scilit.comorganic-chemistry.orgtandfonline.combenthamscience.com By using a difunctional aldehyde or two separate aldehyde components that can be linked, it is conceivable to construct substituted oxy-bridged bis-pyridines.

Various catalysts, including metal-based and metal-free systems, have been developed to promote these reactions, often under environmentally friendly conditions. bohrium.comconicet.gov.ar These methods provide access to a wide range of highly substituted pyridine derivatives. thieme-connect.comresearchgate.net

Ruthenium-Catalyzed Cycloisomerization for Pyridine Synthesis

Ruthenium-catalyzed cycloisomerization reactions have emerged as a powerful method for the synthesis of substituted pyridines. nih.govnih.gov One approach involves the cycloisomerization of propargyl diynols to form unsaturated aldehydes, which are then converted to 1-azatrienes. nih.govorganic-chemistry.org Subsequent electrocyclization and dehydration yield the pyridine ring. nih.govorganic-chemistry.org This methodology allows for the synthesis of a broad array of functionalized pyridines with excellent regiocontrol. nih.govorganic-chemistry.org

Another strategy involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes, which can be generated from N-vinyl or N-aryl amides. organic-chemistry.orgmit.edu This two-step process efficiently produces substituted pyridines and quinolines. organic-chemistry.orgmit.edu The versatility of these ruthenium-catalyzed methods suggests their potential for constructing complex substituted 4,4'-oxybis(pyridine) derivatives by designing appropriate precursors containing the ether linkage.

Derivatization via Electrophilic or Nucleophilic Modifications of the Pyridine Nucleus

Once the 4,4'-oxybis(pyridine) core is synthesized, further functionalization can be achieved through modification of the pyridine rings.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iqwikipedia.orgpearson.com Reactions like nitration and sulfonation are difficult and often require harsh conditions. wikipedia.org Substitution, when it does occur, typically happens at the 3-position. uomustansiriyah.edu.iqwikipedia.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide. wikipedia.org The N-oxide activates the 2- and 4-positions towards electrophilic attack, and the oxygen can be subsequently removed. wikipedia.org

Nucleophilic Aromatic Substitution: As previously mentioned, the pyridine ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions. uomustansiriyah.edu.iqwikipedia.orggcwgandhinagar.com This allows for the introduction of various nucleophiles onto the 4,4'-oxybis(pyridine) scaffold, provided a suitable leaving group is present on one of the rings.

Green Chemistry Approaches in Pyridine, 4,4'-oxybis- Synthesis

In recent years, significant efforts have been directed towards developing greener synthetic routes for Pyridine, 4,4'-oxybis- and its analogues, focusing on the use of alternative energy sources, greener solvents, and more environmentally benign catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net The application of microwave-assisted synthesis has been reported for the preparation of various pyridine derivatives. researchgate.nettandfonline.comnih.gov For instance, the Bohlmann-Rahtz pyridine synthesis can be significantly accelerated under microwave conditions, achieving in minutes what would traditionally take hours. researchgate.net While a specific microwave-assisted synthesis for Pyridine, 4,4'-oxybis- is not extensively detailed in the provided results, the successful application of this technology to analogous pyridine and bipyridine systems suggests its high potential for a greener synthesis of the target compound. mdpi.com

Green Solvents and Catalysts: The replacement of hazardous solvents is a cornerstone of green chemistry. Solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are effective for many reactions but pose significant health and environmental risks. mdpi.com Research has identified several greener alternatives. For peptide synthesis, which shares challenges with other complex organic syntheses, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and the bio-derived solvent Cyrene have been successfully employed. mdpi.comacs.orgresearchgate.net Dipropyleneglycol dimethylether (DMM) has also been identified as a biodegradable and less toxic alternative to DMF in solid-phase synthesis. nih.gov

For pyridine synthesis specifically, an environmentally sustainable method utilizes a zinc phosphate (B84403) catalyst in an ethanol/water mixture, offering excellent yields and short reaction times. rsc.org Another approach employs an aqueous medium with ammonium (B1175870) carbonate for the synthesis of hydroxypyridines, highlighting the potential of water as a green solvent. nih.gov The synthesis of related diaryl ether derivatives has also been achieved in acetic acid, a less hazardous solvent. mdpi.com

Ionic liquids, which are salts that are liquid at low temperatures, are also being explored as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. tcichemicals.com Pyridinium-based ionic liquids have been synthesized and used in biocatalytic applications, demonstrating their compatibility with complex chemical systems. tubitak.gov.tr Their application in Ullmann-type reactions could offer a greener alternative to traditional volatile organic solvents. tcichemicals.comdcu.ie

Table 1: Examples of Green Solvents in Organic Synthesis

| Green Solvent | Abbreviation | Application Context | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Solid-Phase Peptide Synthesis | acs.org, researchgate.net |

| Ethyl Acetate | EtOAc | Solid-Phase Peptide Synthesis | acs.org |

| Cyrene | - | Amide bond formation, Baylis-Hillman reaction | mdpi.com |

| Dipropyleneglycol dimethylether | DMM | Solid-Phase Peptide Synthesis | nih.gov |

| Ethanol/Water | - | Synthesis of substituted pyridines | rsc.org |

| Acetic Acid | - | Synthesis of dimaleamic acids from dianilines | mdpi.com |

Reaction Kinetics and Mechanistic Pathways in Pyridine, 4,4'-oxybis- Formation

The formation of the ether linkage in Pyridine, 4,4'-oxybis- predominantly occurs via an Ullmann-type reaction, which has been the subject of extensive mechanistic investigation. researchgate.netresearchgate.net These reactions are typically copper-catalyzed cross-coupling reactions. researchgate.net

The Ullmann Reaction Mechanism: The mechanism of the Ullmann reaction is complex and several pathways have been proposed. researchgate.netresearchgate.net It is generally accepted that a Cu(I) species is the active catalyst, even when Cu(0) or Cu(II) salts are used as the precatalyst, as Cu(I) can be generated in situ. researchgate.net The reaction is believed to proceed through a catalytic cycle that can involve several key steps.

Four primary mechanisms are often invoked for Ullmann-type reactions: researchgate.net

Oxidative Addition-Reductive Elimination (OA-RE): This pathway involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. researchgate.netnumberanalytics.com

Single Electron Transfer (SET): An electron is transferred from the copper catalyst to the aryl halide, forming a radical anion.

Halogen Atom Transfer (HAT): The copper catalyst abstracts the halogen atom from the aryl halide to form an aryl radical.

σ-Bond Metathesis: This involves a concerted process without a change in the oxidation state of the copper center.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways. researchgate.netnih.gov For copper-catalyzed cross-coupling reactions, DFT studies have helped to unravel the governing reaction mechanisms, often suggesting that multiple pathways may be operative depending on the specific reactants and conditions. researchgate.net For instance, DFT studies on related bipyridine systems have been used to understand reaction intermediates and transition states. nih.govresearchgate.net

Reaction Kinetics: Kinetic studies provide crucial insights into the reaction mechanism by identifying the rate-determining step and the dependence of the reaction rate on the concentration of various species. For copper-catalyzed N-arylation of amides, a reaction analogous to O-arylation, kinetic studies have shown that the rate-determining step is often the activation of the aryl halide by the Cu(I) catalyst. mit.edu

In some Ullmann-type C-O coupling reactions, the kinetics have been shown to be first order in the copper catalyst, first order in the phenol, and first order in the aryl iodide, while being zero order in the base under specific conditions. researchgate.net This suggests a well-defined catalytic species is involved in the rate-determining step. Kinetic data, often presented as reaction progress over time, can reveal important features such as induction periods or changes in reaction rate under different catalytic systems. nih.gov

Table 2: Proposed Mechanistic Steps in Ullmann Ether Synthesis

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| Catalyst Activation | Formation of the active Cu(I) species from a precatalyst. | Cu(I) complex | researchgate.net |

| Nucleophile Coordination | The phenoxide (or in this case, the pyridinoxide) coordinates to the Cu(I) center. | Cu(I)-phenoxide complex | researchgate.net |

| Aryl Halide Activation | The aryl halide interacts with the copper complex. This can occur via Oxidative Addition, SET, or HAT. | Cu(III) species, aryl radical | researchgate.net, researchgate.net |

| C-O Bond Formation | The new carbon-oxygen bond is formed, often through reductive elimination from a Cu(III) intermediate. | Diaryl ether product | researchgate.net, numberanalytics.com |

| Catalyst Regeneration | The Cu(I) catalyst is regenerated, completing the catalytic cycle. | Cu(I) complex | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Pyridine, 4,4 Oxybis

X-ray Crystallographic Analysis of Pyridine (B92270), 4,4'-oxybis- Structures

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. For molecules like Pyridine, 4,4'-oxybis-, also known as 4,4'-dipyridyl ether, this technique reveals the molecule's conformation and how it organizes in the solid state through various intermolecular forces.

In analogous structures, such as 4,4'-oxybis(benzoic acid), the dihedral angle between the two benzene (B151609) rings is reported to be significant, around 72.56°. Similarly, in complexes involving related bipyridyl ligands, the torsion angle between rings can vary. For instance, in a 4,4'''-quaterpyridine structure, the mean torsion angle between the 4,4'-bipyridine (B149096) rings is 34.7(2)°. core.ac.uk In another complex, the dihedral angle between a benzene ring and a pyridine ring was found to be 10.68(4)°. semanticscholar.org For Pyridine, 4,4'-oxybis-, the conformation is expected to be a "bent" or "V-shape," with the C-O-C bond angle being a critical parameter, typically around 120° for diphenyl ether systems. This non-planar, bent conformation is the lower energy state for such molecules. core.ac.uk

Table 1: Representative Crystallographic Parameters for a Related Diphenyl Ether Structure

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P-1 | scispace.com |

| Dihedral Angle (Ring-Ring) | ~72.6° |

Note: Data is based on 4,4'-oxydibenzoic acid as a closely related analogue.

The arrangement of molecules in a crystal lattice is governed by noncovalent interactions. For Pyridine, 4,4'-oxybis-, several types of interactions are expected to dictate the crystal packing.

π-π Stacking: The aromatic pyridine rings can interact with adjacent rings through π-π stacking. In related crystal structures, these interactions are common, with distances between ring centroids typically in the range of 3.7 to 3.9 Å. core.ac.uksemanticscholar.orgmdpi.com These interactions lead to the formation of columnar or layered supramolecular architectures. core.ac.uknih.gov

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In the presence of co-crystallized solvents (like water) or in protonated salts, N···H-O or C-H···N hydrogen bonds are significant. core.ac.ukacs.org Weak C-H···π interactions are also possible, further stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules in solution. nanoqam.ca By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. libretexts.org

The ¹H and ¹³C NMR spectra of Pyridine, 4,4'-oxybis- are expected to be relatively simple due to the molecule's C₂ symmetry. This symmetry means that the two pyridine rings are chemically equivalent, as are the corresponding protons and carbons on each ring.

¹H NMR: The pyridine ring contains two distinct types of protons. The protons ortho to the nitrogen atom (α-protons) are the most deshielded due to the electron-withdrawing effect of the nitrogen, appearing at the lowest field. The protons meta to the nitrogen (β-protons) appear at a higher field. Due to the symmetry, only two signals are expected for the aromatic protons, each integrating to 4H. The signals will appear as doublets because each proton is coupled to its neighbor.

Hα (positions 2, 6, 2', 6'): Expected to be downfield. For pyridine itself, α-protons are around 8.5-8.6 ppm.

Hβ (positions 3, 5, 3', 5'): Expected to be upfield relative to Hα. For pyridine, β-protons appear around 7.2-7.4 ppm. ipb.pt

¹³C NMR: The ¹³C NMR spectrum will show three distinct signals for the pyridine ring carbons, in addition to the carbon attached to the ether oxygen.

Cα (C2, C6, C2', C6'): Highly deshielded.

Cβ (C3, C5, C3', C5'): Less deshielded than Cα.

Cγ (C4, C4'): This is the carbon atom bonded to the ether oxygen, and its chemical shift will be significantly influenced by the oxygen. In related diphenyl ether structures, this carbon (C-O) appears around 159 ppm.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Pyridine, 4,4'-oxybis-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | Based on pyridine and substituted analogues ipb.ptcarlroth.com | ||

| H-2, H-6 | ~8.6 | Doublet | Protons ortho to Nitrogen |

| H-3, H-5 | ~7.2 | Doublet | Protons meta to Nitrogen |

| ¹³C NMR | Based on pyridine and diphenyl ether data researchgate.net | ||

| C-4 | ~160 | Singlet | Carbon attached to ether oxygen |

| C-2, C-6 | ~150 | Singlet | Carbons ortho to Nitrogen |

Note: Values are approximate and can vary based on solvent and concentration. carlroth.commdpi.com

While the 1D spectra suggest the structure, 2D NMR experiments provide unambiguous confirmation by revealing the connectivity between atoms. openpubglobal.comwiley.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other. emerypharma.com For Pyridine, 4,4'-oxybis-, a cross-peak would be observed between the signal for the α-protons and the signal for the β-protons, confirming their adjacent relationship on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. numberanalytics.com It would show a correlation between the α-proton signal and the Cα carbon signal, and another between the β-proton signal and the Cβ carbon signal, allowing for definitive assignment of the carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. openpubglobal.com It is crucial for identifying quaternary carbons (those with no attached protons). For this molecule, an HMBC spectrum would show a correlation from the β-protons to the C4 carbon (the one bonded to oxygen), confirming the connectivity across the ether linkage. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.com The two techniques are complementary; some vibrations are strong in IR and weak or absent in Raman, and vice versa. gatewayanalytical.com This allows for a comprehensive analysis of the functional groups present in Pyridine, 4,4'-oxybis-. nih.govspectroscopyonline.com

The key vibrational modes for this molecule are associated with the pyridine rings and the C-O-C ether linkage.

Pyridine Ring Vibrations: Aromatic rings exhibit characteristic stretching and bending vibrations.

C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands between 1400 and 1600 cm⁻¹.

In-plane and out-of-plane C-H bending: Found in the region below 1300 cm⁻¹.

Ether Linkage (C-O-C) Vibrations: The most characteristic vibration for an aryl ether is the asymmetric C-O-C stretching, which gives rise to a strong, prominent band in the IR spectrum.

Asymmetric C-O-C stretch: Expected as a strong band around 1250 cm⁻¹.

Symmetric C-O-C stretch: This vibration is often weaker in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for Pyridine, 4,4'-oxybis-

| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |

|---|---|---|---|

| > 3000 | Aromatic C-H stretch | IR/Raman | Medium |

| 1500 - 1600 | Aromatic C=C/C=N ring stretch | IR/Raman | Strong |

| ~1250 | Asymmetric C-O-C stretch | IR | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z). neu.edu.tr For Pyridine, 4,4'-oxybis-, high-resolution mass spectrometry (HRMS) provides an exact mass, which is crucial for confirming its elemental composition. jeolusa.com

When a molecule of Pyridine, 4,4'-oxybis- is introduced into a mass spectrometer, it is first ionized. A common method is electron impact (EI), which bombards the molecule with high-energy electrons, dislodging an electron to form a positively charged molecular ion (M•+). neu.edu.tr The mass of this molecular ion, if it remains intact long enough to reach the detector, corresponds to the molecular weight of the compound. savemyexams.com Soft ionization techniques, such as Electrospray Ionization (ESI), are also frequently used, often resulting in the formation of a protonated molecule, [M+H]+. jeolusa.commdpi.com

The molecular formula for Pyridine, 4,4'-oxybis- is C₁₀H₈N₂O. Based on this, the nominal and exact molecular weights can be calculated.

Interactive Table: Molecular Weight Data for Pyridine, 4,4'-oxybis-

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O | nih.gov |

| Nominal Mass | 172 u | nih.gov |

| Monoisotopic (Exact) Mass | 172.06366 Da | nih.gov |

| Ion Type (example) | [M+H]⁺ | mdpi.com |

| m/z of Protonated Molecule | 173.07149 | jeolusa.com |

Following ionization, the high-energy molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. savemyexams.com The fragmentation of Pyridine, 4,4'-oxybis- is dictated by its structure, which features two pyridine rings linked by an oxygen atom.

The most probable fragmentation pathways involve the cleavage of the C-O ether bonds. This can lead to several key fragments. Differences in fragmentation patterns can be influenced by the specific substituents on the aromatic rings. nih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for Pyridine, 4,4'-oxybis-

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Notes |

| 172 | [C₁₀H₈N₂O]•+ | Molecular Ion (M•+) |

| 156 | [C₁₀H₈N₂]•+ | Loss of an oxygen atom (-O), a known pathway for some N-heterocyclic oxides. researchgate.net |

| 94 | [C₅H₄NO]⁺ | Cleavage of a C-O bond, resulting in a pyridinoxy cation. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to a pyridine ring cation, resulting from cleavage and rearrangement. |

Advanced Techniques for Elucidating Pyridine, 4,4'-oxybis- Structures in Complex Environments

Confirming the structure of Pyridine, 4,4'-oxybis-, especially when it is a component within a complex mixture such as in coordination polymers or biological systems, often requires more than standard mass spectrometry. nih.gov Advanced analytical strategies are employed for unambiguous structural elucidation.

Tandem Mass Spectrometry (MS/MS): This technique, also known as MS², provides deeper structural insight by analyzing the fragmentation of a specific ion. researchgate.net In an MS/MS experiment, the molecular ion of Pyridine, 4,4'-oxybis- (m/z 172) would be selectively isolated and then fragmented. Analyzing the resulting daughter ions helps to definitively piece together the connectivity of the parent molecule, confirming the ether linkage between the two pyridine rings. researchgate.net

Hyphenated Chromatographic Techniques: Coupling mass spectrometry with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is essential for analyzing complex mixtures. epa.gov Chromatography first separates the components of the mixture, and the mass spectrometer then analyzes each component individually. This is crucial for distinguishing Pyridine, 4,4'-oxybis- from its isomers (like Pyridine, 2,2'-oxybis-) or other compounds in the sample matrix. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While mass spectrometry provides molecular weight and fragmentation data, NMR spectroscopy offers definitive information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. jeolusa.com Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate protons with their directly attached carbons, providing unambiguous confirmation of the 4,4'- substitution pattern on the pyridine rings. acs.org For complex structures, NMR is considered a primary mode of structure determination. nih.gov

Electron Diffraction (ED): For materials where Pyridine, 4,4'-oxybis- is part of a crystalline solid, such as a metal-organic framework, electron diffraction techniques like Microcrystal Electron Diffraction (MicroED) can provide high-resolution structural data from nanocrystalline samples. nih.gov This method can generate a three-dimensional model of the molecule, akin to X-ray crystallography, but on a much smaller scale. jeolusa.com

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. nih.gov Theoretical fragmentation patterns and NMR chemical shifts can be calculated for a proposed structure and compared with the experimental spectra. A strong correlation between the calculated and observed data provides powerful evidence for the correct structural assignment.

These advanced methods, often used in combination, provide a robust and comprehensive approach to the structural elucidation of Pyridine, 4,4'-oxybis-, ensuring accuracy even in the most challenging chemical environments.

Coordination Chemistry of Pyridine, 4,4 Oxybis As a Ligand

Design Principles for Pyridine (B92270), 4,4'-oxybis- Derived Ligands

Due to the significant distance and flexibility between the two nitrogen donor atoms, Pyridine, 4,4'-oxybis- functions almost exclusively as a bridging ligand. In this mode, each of the two pyridyl groups coordinates to a different metal center, effectively linking them together. This is the most common coordination behavior, forming the basis for the construction of dimers, oligomers, and high-dimensional coordination polymers. rsc.orgnih.gov The formation of a chelate, where both nitrogen atoms bind to the same metal center, is sterically hindered and generally not observed. The ligand's length and geometry are unsuitable for forming stable chelate rings with a single metal ion. Instead, it readily spans across two metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgacs.org In some complex structures, it can act as a terminal ligand if one of the pyridyl groups remains uncoordinated, although its primary role is as a connector.

The central ether linkage (–O–) is a key feature of the Pyridine, 4,4'-oxybis- ligand, imparting significant flexibility. Unlike the rigid, linear geometry of its analogue 4,4'-bipyridine (B149096), the C–O–C bond angle in the ether bridge is typically in the range of 117-124°. This bent nature prevents the ligand from adopting a linear conformation, forcing the coordination networks it forms into non-linear or undulating arrangements. This inherent flexibility allows the ligand to adapt to the coordination preferences of different metal ions and the steric demands of other co-ligands present in the system. acs.org

The rotational freedom around the C–O bonds allows the two pyridine rings to twist relative to each other. This conformational adaptability is crucial in the self-assembly of complex architectures, enabling the formation of varied topologies, including wavy sheets and helical chains. acs.org The flexible and bent nature of the Pyridine, 4,4'-oxybis- ligand is a critical design element that allows for the targeted synthesis of coordination polymers with specific dimensionalities and properties. nih.govrsc.org

Synthesis and Characterization of Metal Complexes with Pyridine, 4,4'-oxybis-

Pyridine, 4,4'-oxybis- and its carboxylated analogue, 4,4'-oxybis(benzoic acid) (H₂oba), readily form complexes with a variety of transition metals. researchgate.net

Cobalt (Co): Cobalt(II) complexes often exhibit diverse structural motifs. For instance, reactions of Co(II) salts with ether-bridged ligands in the presence of co-ligands can yield one-dimensional zig-zag chains or complex 3D frameworks. rsc.org In some cases, linear trinuclear cobalt clusters act as secondary building units that are further linked by the flexible ligand. nih.gov Magnetic studies on these complexes often reveal weak antiferromagnetic coupling between adjacent Co(II) centers. acs.org

Nickel (Ni): Nickel(II) has been incorporated into coordination polymers with ligands derived from Pyridine, 4,4'-oxybis-. For example, a complex with the formula {[Ni₃(L)(4,4'-sdb)₃(H₂O)]·1.5CH₃CN·4H₂O}n (where L is a tetradentate pyridyl ether ligand and 4,4'-sdb is 4,4'-sulfonyldibenzoate) features a complex 3D topology based on a linear trinuclear Ni(II) building block. nih.gov The coordination geometry around the Ni(II) ions in such structures is typically octahedral. nih.gov

Ruthenium (Ru): Ruthenium complexes incorporating pyridyl-ether type ligands have been synthesized and studied. Often, the flexible ligand acts as a bridge between two ruthenium centers. For example, the complex trans,cis-[RuCl₂(DPEphos)(μ-4,4'-bipyridine)]n demonstrates the bridging capability of a similar dipyridyl ligand to form a polymeric chain. nih.gov The synthesis of such complexes often involves the substitution of more labile ligands, like dimethyl sulfoxide (B87167) (dmso), from a ruthenium precursor. nih.govresearchgate.net

Cadmium (Cd): Cadmium(II) is frequently used with Pyridine, 4,4'-oxybis- type linkers to create luminescent coordination polymers. nih.gov For instance, a Cd(II) coordination polymer, [Cd(bpy)(oba)]n (where bpy is 4,4'-bipyridine and H₂oba is 4,4'-oxybis(benzoic acid)), features a 3D framework built from wave-like [Cd₂(oba)₂]n ribbons linked by 4,4'-bipyridine bridges. researchgate.net The resulting frameworks often exhibit good stability and show potential for applications in luminescence sensing. nih.gov

Zinc (Zn): Zinc(II) complexes with 4,4'-oxybis(benzoate) (oba²⁻) demonstrate dynamic structural transformations. A nanoporous coordination polymer, [Zn₂(oba)₂(dmf)₂]·2DMF, was synthesized, which could be reversibly converted to a nonporous framework, [Zn(oba)(H₂O)]. acs.org This highlights the influence of solvent molecules on the final structure. The Zn(II) center typically adopts a tetrahedral or distorted octahedral coordination geometry.

| Metal | Compound Formula | Ligands | Structural Feature | Reference |

|---|---|---|---|---|

| Cobalt(II) | {[Co₃(L)(4,4'-sdb)₃(H₂O)]·1.5CH₃CN·4H₂O}n | 1,1'-oxybis[3,5-di-4-pyridine]-benzene (L), 4,4'-sulfonyldibenzoic acid (4,4'-H₂sdb) | 3D framework with linear trinuclear Co(II) units | nih.gov |

| Nickel(II) | {[Ni₂(L)₂(chdc)₂(H₂O)₂]·(H₂O)₃}n | 1,1'-oxybis[3,5-di-4-pyridine]-benzene (L), 1,4-trans-cyclohexanedicarboxylic acid (H₂chdc) | 2D wavy sheet | nih.gov |

| Cadmium(II) | [Cd(bpy)(oba)]n | 4,4'-bipyridine (bpy), 4,4'-oxybis(benzoic acid) (H₂oba) | 3D framework with wave-like ribbons | researchgate.net |

| Zinc(II) | [Zn₂(oba)₂(dmf)₂]·2DMF | 4,4'-oxybis(benzoic acid) (H₂oba), Dimethylformamide (DMF) | 2D nanoporous framework | acs.org |

| Ruthenium(II) | trans,cis-[RuCl₂(DPEphos)(μ-4,4'-bipyridine)]n | bis(2-(diphenylphosphino)phenyl) ether (DPEphos), 4,4'-bipyridine | 1D polymeric chain | nih.gov |

While less common than transition metal complexes, main group metals also form coordination compounds with pyridyl ligands. Magnesium complexes with substituted pyridines are known, where the Mg center is typically four-coordinate. mdpi.com For example, a hexameric magnesium complex with 4-pyridyl units, [{(Depnacnac)Mg(4-C₅H₄N)}₆], has been synthesized, demonstrating that pyridyl groups can effectively coordinate to magnesium. mdpi.com In another example, a one-dimensional coordination polymer chain of alternating [MgII(TPBP)] (TPBP = tetrakis[4-(benzoyloxy)phenyl] porphyrin) and 4,4'-bipyridine molecules has been reported, indicating that Mg(II) can be bridged by dipyridyl-type ligands to form extended structures. researchgate.net The synthesis of a direct complex between Pyridine, 4,4'-oxybis- and magnesium would likely follow similar synthetic routes, such as the reaction of a magnesium salt or an organomagnesium reagent with the ligand in an appropriate solvent.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyridine, 4,4'-oxybis- Linkers

The most significant application of Pyridine, 4,4'-oxybis- and its derivatives in coordination chemistry is as a linker molecule for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). acs.org Its length, flexibility, and bifunctional nature make it an ideal candidate for connecting metal ions or metal clusters into extended networks of one, two, or three dimensions. researchgate.netnih.gov

The use of this ligand, often in conjunction with other bridging ligands like dicarboxylates, leads to a wide variety of network topologies. acs.org

1D Architectures: The ligand can bridge metal centers to form simple one-dimensional chains, which can be linear, zig-zag, or helical. nih.gov

2D Architectures: These 1D chains can be further linked by other ligands or through weaker interactions (like hydrogen bonds) to form two-dimensional sheets. The inherent bend in the Pyridine, 4,4'-oxybis- linker often results in these sheets being corrugated or wave-like rather than flat. acs.orgnih.gov A cadmium-based MOF using 4,4'-oxybis(benzoic acid) forms a two-dimensional framework. nih.gov

3D Architectures: By connecting metal centers in three directions, or by the interpenetration of lower-dimensional networks, complex 3D frameworks can be achieved. For example, a Co(II) coordination polymer built with an ether-bridged tetracarboxylic acid and 4,4'-bipyridine resulted in a 3D MOF with a novel topology. nih.gov The flexible nature of the ether-based linker can facilitate the formation of interpenetrating networks, where two or more independent frameworks are intertwined within the same crystal lattice.

| Metal Ion | Primary Ligand | Dimensionality | Structural Description | Reference |

|---|---|---|---|---|

| Cd(II) | 5-[(2-carboxyphenoxy)methyl]isophthalic acid, 4,4'-bipyridine | 3D | Pillared-layer framework with a rare (3,6)-connected topology | nih.gov |

| Zn(II) | 4,4'-oxybis(benzoate) | 2D → 3D | Undulated 2D layers linked by hydrogen bonds into a 3D network | acs.org |

| Co(II) | 3-(3,4-dicarboxyphenoxy)phthalic acid, 4,4'-bipyridine | 3D | 3D MOF with a new topology | nih.gov |

| Cu(II) | 2,4'-oxybis(benzoate), 4,4'-bipyridine | 2D → 3D | 2D wave-like network expanded into a 3D supramolecular structure via H-bonds | nih.gov |

| Zn(II) | 4,4-oxybis-(benzoate), 1,3-di(4-pyridyl)propane | 3D | Distorted octahedral coordination creating a 3D framework | mdpi.com |

Topology and Architecture of Framework Structures

The flexibility of the Pyridine, 4,4'-oxybis- ligand, characterized by the variable angle of the C-O-C ether linkage, allows for the formation of diverse and complex framework topologies. Unlike its rigid counterpart, 4,4'-bipyridine, which typically forms linear or grid-like structures, Pyridine, 4,4'-oxybis- can generate architectures ranging from simple one-dimensional (1D) chains to intricate three-dimensional (3D) networks with unique topological features. rsc.orgresearchgate.net

In one instance, an angular dipyridyl ligand incorporating an amide spacer and a 4,4'-diaminodiphenyl ether core, which is structurally related to Pyridine, 4,4'-oxybis-, was used to synthesize cobalt(II) and zinc(II) complexes. These efforts resulted in the formation of discrete cyclic dimers and 1D looped-chain coordination polymers. koreascience.kr The inherent bend in the ligand directs the self-assembly process, leading to rhombohedral-shaped loops within the structures. koreascience.kr

The final topology is not only dependent on the ligand's conformation but also on the coordination geometry of the metal ion and the presence of co-ligands or anions. For example, coordination polymers based on 4,4'-bipyridine can yield 1D linear polymers, but the incorporation of specific anions like nitrates can promote more complex zigzag-chain or 2D/3D grid geometries. rsc.org Similarly, the increased flexibility of ligands with spacers between the pyridyl rings, such as the three-methylene group in 4,4'-trimethylenedipyridine, can lead to a wide variety of crystal architectures, including 2D frameworks with (4,4) topology and 3D frameworks with diamondoid or eight-connected topologies. researchgate.net The assembly of binuclear secondary building units (SBUs) in a cadmium-TMD complex resulted in a compact, eight-connected framework with an unusual 3(6)4(22) topology. researchgate.net

The table below summarizes representative topologies formed with flexible dipyridyl ligands, illustrating the structural diversity achievable.

| Metal Ion | Primary Ligand | Secondary Ligand/Anion | Dimensionality | Topology/Structural Feature | Reference |

| Co(II) | N,N'-bis(4-pyridylcarbonyl)-4,4'-diaminodiphenyl ether | NO3-, H2O, CH3OH | 0D (Dimer) | Discrete cyclic dimer | koreascience.kr |

| Zn(II) | N,N'-bis(4-pyridylcarbonyl)-4,4'-diaminodiphenyl ether | BF4-, H2O | 1D | Looped chain | koreascience.kr |

| Cd(II) | 4,4'-trimethylenedipyridine (TMD) | 1,3,5-benzenetricarboxylate (HBTC) | 2D | Undulating (4,4) framework | researchgate.net |

| Cd(II) | 4,4'-trimethylenedipyridine (TMD) | 1,3,5-benzenetricarboxylate (HBTC) | 3D | 2-fold interpenetrated diamondoid | researchgate.net |

| Cd(II) | 4,4'-trimethylenedipyridine (TMD) | 1,3,5-benzenetricarboxylate (BTC), NO3- | 3D | 8-connected 3(6)4(22) topology | researchgate.net |

| Mn(II) | 4,4'-oxybis(benzoic acid) | 2,2'-biphenyl | 3D | (2,6)-connected (8^12·12^3)(8)(3) self-penetrating topology | mdpi.comsemanticscholar.org |

Role of Secondary Ligands in Modulating Framework Properties

Secondary ligands, also known as co-ligands or ancillary ligands, play a crucial role in directing the assembly of coordination frameworks built with Pyridine, 4,4'-oxybis- and related flexible linkers. nih.gov By varying the secondary ligand, it is possible to systematically tune the dimensionality, topology, and functional properties of the resulting material. These ligands can be simple anions, neutral N-donor molecules, or multifunctional carboxylates, each imparting distinct structural constraints. nih.govrsc.org

The use of mixed-ligand systems is a powerful strategy in crystal engineering. For instance, combining 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H4bptca) with a trigonal N-donor ligand, 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (titmb), has produced manganese(II), nickel(II), and cobalt(II) coordination polymers with distinct structures. rsc.org The manganese complex forms a 2D double-layer structure, whereas the nickel and cobalt complexes are isostructural and exhibit 3D frameworks with open channels. rsc.org This demonstrates how the interplay between the metal ion and the mixed-ligand system dictates the final architecture.

In another example, the reaction of Cd(II) salts with an ether-linked tricarboxylic acid in the presence of 4,4'-bipyridine as a secondary ligand resulted in a 3D framework. nih.gov In this structure, the carboxylate ligands form 2D wavelike layers, which are then connected by the 4,4'-bipyridine ligands acting as pillars, leading to a rare (3,6)-connected sqc27 framework. nih.gov Similarly, the assembly of Cu(II) with nitrilotriacetic acid (H3NTA) and 4,4'-bipyridine is highly dependent on the reaction stoichiometry and the presence of counter-ions like perchlorate, yielding either a 3D pillared-layer structure from dinuclear units or a 3D network with channels from tetranuclear units. nih.gov

The size and nature of the ancillary ligand can have a profound impact. Research on cobalt(II) and nickel(II) complexes with 4,4'-oxybis(benzoate) (oba) showed that using a smaller chelating ligand like 1,10-phenanthroline (B135089) (phen) results in 1D helical chains. acs.org However, when a larger aromatic chelate ligand such as 1,4,8,9-tetranitrogen-trisphene (TATP) is used under similar conditions, the structure extends into a 2D network. acs.org This highlights how the steric bulk and coordination mode of the secondary ligand can control the dimensionality of the final framework.

The table below illustrates the effect of different secondary ligands on the structures of coordination polymers formed with primary ether-bridged or dipyridyl ligands.

| Metal Ion | Primary Ligand | Secondary Ligand | Resulting Structure/Dimensionality | Reference |

| Cd(II) | 5-[(2-carboxyphenoxy)methyl]isophthalic acid | 4,4'-bipyridine | 3D pillared-layer, (3,6)-connected sqc27 framework | nih.gov |

| Cu(II) | Nitrilotriacetic acid | 4,4'-bipyridine | 3D pillared-layer structure (from dinuclear units) | nih.gov |

| Co(II) | 4,4'-oxybis(benzoate) | 1,10-phenanthroline | 1D helical chains | acs.org |

| Co(II) | 4,4'-oxybis(benzoate) | 1,4,8,9-tetranitrogen-trisphene | 2D network | acs.org |

| Mn(II) | 4,4'-bipyridine-2,2',6,6'-tetracarboxylate | 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene | 2D double-layer structure | rsc.org |

| Co(II) | 4,4'-bipyridine-2,2',6,6'-tetracarboxylate | 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene | 3D framework with open channels | rsc.org |

Electronic Structure and Bonding in Metal-Pyridine, 4,4'-oxybis- Complexes

The electronic structure and nature of the bonding in metal complexes containing Pyridine, 4,4'-oxybis- are fundamental to their properties. Pyridine and its derivatives are generally classified as mono-dentate, σ-donating ligands. acs.orgjscimedcentral.com The nitrogen lone pair forms a coordinate bond with the metal center. However, the pyridine ring is also a π-acceptor due to its electron-deficient aromatic system, which can accept electron density from the metal's d-orbitals into its low-lying π* orbitals. nih.gov This dual electronic nature is critical in stabilizing the metal-ligand bond.

For Pyridine, 4,4'-oxybis-, the central ether oxygen atom introduces significant structural flexibility and also influences the electronic properties of the pyridyl rings. The oxygen atom is an electron-donating group, which can increase the electron density on the pyridine rings, potentially enhancing their σ-donor strength compared to unsubstituted 4,4'-bipyridine. The flexibility of the C-O-C bond allows the two pyridyl groups to twist and bend, accommodating a wide range of coordination geometries and influencing the electronic communication between the two N-donor sites.

While direct, detailed electronic structure calculations like Density Functional Theory (DFT) on metal complexes of Pyridine, 4,4'-oxybis- are not widely reported, principles can be drawn from related systems. nih.govmdpi.comrsc.org For instance, DFT studies on other pyridine-containing ligands have shown that the electronic properties of the complex, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can be tuned by modifying the ligand structure. sci-hub.box In Rhenium(I) tricarbonyl complexes, the substitution on an ancillary pyridine-based ligand was shown to modulate the luminescence properties of the metal core. sci-hub.box

In complexes with related ligands, the metal-ligand bond has been investigated using various spectroscopic and computational methods. For a series of first-row transition metal complexes supported by a pentadentate pyridine-based ligand, a combination of X-ray spectroscopy, cyclic voltammetry, and DFT calculations revealed how the ligand framework affects the redox properties and electronic structure of the metal center upon oxidation. rsc.org The geometry imposed by the ligand has a direct and significant effect on the electronic properties of the complex. rsc.org For copper(I) complexes with a flexible bis(phosphine) ether ligand, which is an analogue to Pyridine, 4,4'-oxybis-, DFT calculations helped to rationalize how the steric bulk of the ligand dictates the final product of the coordination reaction. jyu.fi

Reactivity and Mechanistic Studies Involving Pyridine, 4,4 Oxybis

Catalytic Applications of Pyridine (B92270), 4,4'-oxybis- and its Metal Complexes

Pyridine, 4,4'-oxybis- serves as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. These complexes often exhibit significant catalytic activity in both homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. hrmrajgurunagar.ac.in Metal complexes of ligands related to Pyridine, 4,4'-oxybis-, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089), are pivotal in areas like photovoltaics, molecular sensors, and catalysis. nih.gov These N,N-bidentate ligands, upon chelating with transition metals, facilitate electron delocalization and give rise to new electrochemical and optical properties. nih.gov For instance, pyridine-centered pincer ligands combined with precious metals like ruthenium, rhodium, and iridium have demonstrated high catalytic performance in the hydrogenation of ketones and aldehydes. mdpi.com

Quantum chemical calculations have been employed to explore the mechanism of pyridine-catalyzed homogeneous reduction of CO2 to methanol. arxiv.org The proposed mechanism involves the transformation of pyridine into 1,2-dihydropyridine, which then acts as a potent organo-hydride donor. arxiv.org

Table 1: Examples of Homogeneous Catalytic Applications

| Catalyst System | Reaction Type | Key Findings |

|---|---|---|

| Pyridine | CO2 Reduction | Pyridine is proposed to be converted to 1,2-dihydropyridine, a key intermediate that facilitates the reduction of CO2 to methanol. arxiv.org |

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and reusability. acs.org Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. wikipedia.org Pyridine, 4,4'-oxybis- and its derivatives are frequently used as linkers in the synthesis of MOFs with catalytic applications.

MOFs can be designed to have specific catalytic functionalities. For example, a MOF synthesized from 4,4'-oxybis(benzoic acid) and a zinc-based paddle-wheel unit demonstrated catalytic activity. acs.org Another study reported the synthesis of a novel 2D-MOF, [Zn(L1)(oba)], where 'oba' is 4,4'-oxybis(benzoic acid), which acts as an effective heterogeneous H-bond donor catalyst for the methanolysis of epoxides. acs.org The catalytic activity was enhanced by increasing the acidic strength of the H-bond donors and providing more accessible active sites. acs.org

Furthermore, MOFs containing bipyridyl ligands have been functionalized post-synthetically with metals like iridium and palladium. The resulting materials, bpy-UiO-Ir and bpy-UiO-Pd, proved to be highly active and recyclable catalysts for C-H bond borylation and dehydrogenation of cyclohexenones, respectively. nih.gov An iron-based ionic MOF using 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to catalyze the hydroboration of alkynes. rsc.org

Table 2: Examples of Heterogeneous Catalytic Applications

| Catalyst System | Reaction Type | Key Findings |

|---|---|---|

| [Zn(L1)(oba)] (2D-MOF) | Methanolysis of Epoxides | Acts as an effective heterogeneous H-bond donor catalyst. acs.org |

| bpy-UiO-Ir (Ir-functionalized MOF) | C-H Borylation | Highly active and recyclable catalyst, reused 20 times without loss of activity. nih.gov |

| bpy-UiO-Pd (Pd-functionalized MOF) | Dehydrogenation of Cyclohexenones | Catalyzes the reaction using oxygen as the oxidant. nih.gov |

| Fe-based ionic MOF | Hydroboration of Alkynes | Demonstrates syn-selective hydroboration under mild, solvent-free conditions. rsc.org |

Role of Pyridine, 4,4'-oxybis- in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mt.com Pyridine and its derivatives are prominent organocatalysts. For example, pyridine has been shown to catalyze the reductive ozonolysis of alkenes, directly yielding ketones or aldehydes without the formation of peroxide intermediates. nih.gov The proposed mechanism involves the nucleophilic fragmentation of carbonyl oxides through the formation of zwitterionic peroxyacetals. nih.gov

In the context of ring-opening polymerization (ROP) of lactones, pyridine bases like 4-(dimethylamino)pyridine (DMAP) are effective organocatalysts. scispace.com While Pyridine, 4,4'-oxybis- itself is not as commonly cited as a direct organocatalyst compared to its more basic derivatives, its structural motif is integral to the design of more complex organocatalytic systems, particularly within MOFs. nih.gov Urea-functionalized MOFs, which can incorporate pyridine-containing linkers, have been explored as efficient platforms for organocatalytic reactions like the methanolysis of styrene (B11656) oxide. nih.gov

Mechanistic Investigations of Reactions Mediated by Pyridine, 4,4'-oxybis- Derivatives

Understanding the reaction mechanisms, including the identification of intermediates and transition states, as well as determining reaction kinetics, is crucial for optimizing catalytic processes.

Mechanistic studies of reactions involving pyridine derivatives often reveal the formation of key intermediates. In the functionalization of pyridines, deprotonation at the C4-position can lead to the formation of 4-sodiopyridines, which can then undergo further reactions. researchgate.net The coordination of a triborane (B3H7) unit to pyridine derivatives leads to intramolecular charge transfer, forming stable dearomatic dihydropyridine (B1217469) intermediates that can be characterized by NMR spectroscopy. nih.gov

Computational studies, such as density functional theory (DFT) calculations, are instrumental in elucidating reaction pathways. For the reaction of pyridine with an acyl chloride, molecular orbital interaction diagrams of the intermediates and transition states have been constructed to understand the nucleophilic substitution mechanism. researchgate.net In the metal-free arylation of pyridine N-oxides, reactive intermediates are formed upon treatment with triflic anhydride (B1165640) (Tf2O), which are then attacked by nucleophiles. researchgate.net

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. The method of initial rates is a common experimental technique used to determine the order of a reaction with respect to each reactant. libretexts.orgsolubilityofthings.com This involves measuring the initial reaction rate at various starting concentrations while keeping other conditions constant. libretexts.org

For reactions involving pyridine derivatives, kinetic studies have been employed to elucidate mechanisms. For instance, in the formation of an oxime from 4-pyridinecarboxaldehyde (B46228) N-oxide, kinetic data, including a Brønsted plot, suggested that the rate-determining step under acidic and neutral conditions is the dehydration of a carbinolamine intermediate. researchgate.net The reaction exhibited first-order kinetics with respect to the hydroxylamine (B1172632) free base at low concentrations, with saturation kinetics observed at higher concentrations, indicating the accumulation of an intermediate. researchgate.net

In more complex systems, such as the ring-opening polymerization of lactones catalyzed by multi-H-bonding urea (B33335) catalysts, kinetic studies have revealed higher-order kinetics in the monomer, suggesting that multiple urea moieties facilitate the activation of several monomer units simultaneously. scispace.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Pyridine, 4,4'-oxybis- |

| 4,4'-dipyridyl ether |

| 2,2'-bipyridine |

| 1,10-phenanthroline |

| Ruthenium |

| Rhodium |

| Iridium |

| 1,2-dihydropyridine |

| 4,4'-oxybis(benzoic acid) |

| Zinc |

| Palladium |

| 4′-pyridyl-2,2′:6′,2′′-terpyridine |

| Iron |

| 4-(dimethylamino)pyridine (DMAP) |

| Styrene oxide |

| 4-sodiopyridines |

| Triborane (B3H7) |

| Triflic anhydride (Tf2O) |

| 4-pyridinecarboxaldehyde N-oxide |

| Ethylbenzene |

| Calcium |

| Carbonyl oxide |

| Zwitterionic peroxyacetal |

| Ketone |

| Aldehyde |

| Lactone |

Photoinduced and Redox Reactivity of Pyridine, 4,4'-oxybis- Systems

The photoinduced and redox reactivity of systems incorporating Pyridine, 4,4'-oxybis-, also known as 4,4'-oxybispyridine or 4,4'-dipyridyl ether, is fundamentally linked to the electronic properties of the pyridine rings and the flexible ether linkage. This structure allows the molecule to act as a versatile component in various chemical processes, including electron transfer and the formation of reactive intermediates.

Electron transfer processes are central to the reactivity of many chemical systems and can occur through several mechanisms, such as outer-sphere and inner-sphere electron transfer. numberanalytics.comlibretexts.org In the outer-sphere mechanism, an electron moves between reactants without the formation of a covalent bond, whereas the inner-sphere mechanism involves a bridging ligand shared between two metal centers. numberanalytics.comlibretexts.org Pyridine, 4,4'-oxybis- can participate in these processes, particularly as a bridging ligand in metal complexes, facilitating intramolecular electron transfer. acs.org

The reactivity of pyridine-containing molecules is significantly influenced by the nitrogen atom, which imparts a basic lone pair of electrons and affects the aromatic π-system. wikipedia.org This can lead to the formation of pyridinium (B92312) salts and N-oxides, which in turn alters the redox and photoresponsive behavior of the molecule. wikipedia.orgchemrxiv.org

In the context of photoinduced reactions, the absorption of light can promote a molecule to an electronically excited state. nsf.gov This excited molecule can then engage in single-electron transfer (SET) or energy transfer processes, initiating further chemical transformations. nsf.gov For instance, the photoinduced aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives proceeds through a photoinduced electron transfer mechanism. rsc.org

When incorporated into metal complexes, Pyridine, 4,4'-oxybis- can act as a non-innocent ligand, meaning it can actively participate in the redox chemistry of the complex beyond simply coordinating to the metal center. rsc.orgyale.edu The introduction of such redox-active ligands can enable multielectron processes that are crucial for catalysis and substrate activation. rsc.org The electrochemical properties of these metal complexes, including their redox potentials, are influenced by the nature of the ligands and the central metal ion. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand the redox potentials and electronic structures of these systems. nih.govrsc.org

The redox behavior of pyridine derivatives can be systematically studied using techniques like cyclic voltammetry. mdpi.com These studies reveal how structural modifications, such as the introduction of different substituents, can tune the redox potentials of the molecule. mdpi.comrsc.org For example, electron-withdrawing groups generally shift the oxidation potentials to more positive values. mdpi.com

The photophysical properties, such as absorption and emission spectra, are also critical in understanding the photoinduced reactivity. rsc.orgresearchgate.net The lifetime of the excited state and the quantum yield of photochemical processes are key parameters that determine the efficiency of a photoinduced reaction. nsf.govokstate.edu In some cases, the excited state of a metal complex can be quenched through electron transfer, leading to the formation of a radical ion pair. okstate.edu

The following table summarizes key photophysical and electrochemical data for related pyridine and bipyridine systems, providing a comparative context for the potential reactivity of Pyridine, 4,4'-oxybis- containing systems.

| Compound/System | Property | Value | Conditions/Reference |

| [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ | Emission Quantum Yield (Φem) | 2.7 × 10⁻⁴ | Dichloromethane (B109758) researchgate.net |

| [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ | Excited State Lifetime (τ) | 34 ± 1 ns | Deoxygenated Dichloromethane researchgate.net |

| Porphyrazine with Ferrocenyl Substituents (Pz 4) | Formal Potential (E⁰′) | 0.34 V vs. Fc⁺/Fc | mdpi.com |

| [Cu(impy)₂(NO₃)]NO₃·H₂O | Half-wave Potential (E₁/₂) | 0.1 V vs. Ag/AgCl | DMF lsu.edu |

Theoretical and Computational Chemistry of Pyridine, 4,4 Oxybis

Density Functional Theory (DFT) Studies on Pyridine (B92270), 4,4'-oxybis-

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. researchgate.netnih.gov It has been extensively applied to "Pyridine, 4,4'-oxybis-" and its derivatives to elucidate their geometric and electronic characteristics. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure to find the lowest energy arrangement of atoms in a molecule. ufba.br For "Pyridine, 4,4'-oxybis-", DFT calculations are used to determine its most stable three-dimensional structure. researchgate.net The conformational analysis of this molecule involves studying the rotation around the C-O-C ether linkage, which dictates the relative orientation of the two pyridine rings. This analysis helps in understanding the molecule's flexibility and the potential energy landscape associated with different conformers. europa.eudrugdesign.org Studies have shown that the molecule can adopt various conformations, with the 'trans' conformation, where the pyridine rings are on opposite sides of the ether linkage, being energetically favored in some cases. europa.eu

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule describes the arrangement and energy of its electrons. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals (FMOs). numberanalytics.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. numberanalytics.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. numberanalytics.comossila.com For "Pyridine, 4,4'-oxybis-", DFT calculations reveal the distribution and energies of these orbitals, which are crucial for predicting its behavior in chemical reactions and its potential applications in materials science. researchgate.netrsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 |

| 4,4'-oxybis-Pyridine | -6.21 | -1.02 | 5.19 |

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can accurately predict the vibrational frequencies of molecules. mdpi.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. mdpi.com For "Pyridine, 4,4'-oxybis-", theoretical vibrational spectra help in understanding the characteristic vibrations of the pyridine rings and the ether linkage. researchgate.net The scaling of calculated frequencies is often necessary to achieve better agreement with experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. researchgate.netnih.gov

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G*) | Experimental Frequency (FT-IR) |

|---|---|---|

| Pyridine Ring Breathing | 995 | 992 |

| C-O-C Asymmetric Stretch | 1245 | 1240 |

| C-H Out-of-plane Bending | 780 | 785 |

Molecular Dynamics Simulations of Pyridine, 4,4'-oxybis- Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govuni-koeln.de These simulations provide detailed information about the conformational dynamics and interactions of "Pyridine, 4,4'-oxybis-" with its environment, such as solvent molecules or other chemical species. frontiersin.org By simulating the trajectory of the molecule, researchers can investigate processes like ligand binding and self-assembly, which are crucial for understanding its role in coordination chemistry and materials science. frontiersin.orgnih.gov

Computational Insights into Ligand-Metal Bonding in Pyridine, 4,4'-oxybis- Complexes

"Pyridine, 4,4'-oxybis-" is a versatile ligand that can coordinate to metal ions through the nitrogen atoms of its two pyridine rings, forming various metal complexes. researchgate.net Computational chemistry provides valuable insights into the nature of the ligand-metal bond in these complexes. mdpi.comrsc.orgchemrxiv.org DFT calculations can be used to determine the binding energies, bond lengths, and electronic structure of these complexes. rsc.org These studies help in understanding the factors that govern the stability and reactivity of the complexes, which is essential for designing new catalysts and functional materials. rsc.orgacs.org

Predictive Modeling of Reactivity and Selectivity in Pyridine, 4,4'-oxybis- Mediated Processes

Computational models can be developed to predict the reactivity and selectivity of chemical reactions mediated by "Pyridine, 4,4'-oxybis-". By analyzing the electronic properties and reaction pathways, it is possible to forecast the outcome of reactions such as catalysis and organic synthesis. acs.orgucl.ac.uk For instance, understanding the site selectivity in functionalization reactions of the pyridine rings is crucial for the targeted synthesis of new derivatives. acs.org These predictive models are instrumental in guiding experimental work and accelerating the discovery of new applications for this compound.

Supramolecular Chemistry and Self Assembly of Pyridine, 4,4 Oxybis Architectures

Design and Construction of Supramolecular Assemblies Using Pyridine (B92270), 4,4'-oxybis-

The design of supramolecular assemblies utilizing Pyridine, 4,4'-oxybis- is a strategic process that leverages the molecule's inherent properties to create larger, ordered structures. nih.gov The directional nature of the interactions involving the pyridyl groups is a key factor in dictating the final architecture of the assembly. nih.gov Researchers can systematically vary reaction conditions, co-formers, and metal ions to guide the self-assembly process towards desired outcomes, such as metal-organic frameworks (MOFs), co-crystals, and other supramolecular isomers. ugr.esugr.es

A significant approach in the construction of these assemblies is coordination-driven self-assembly, where Pyridine, 4,4'-oxybis- acts as a ligand that coordinates to metal ions. rsc.orgsioc-journal.cn This method allows for the facile synthesis of well-defined metallacycles and other complex structures with predetermined sizes and geometries. rsc.org The flexibility of the ether linkage in Pyridine, 4,4'-oxybis- can accommodate various coordination angles, leading to a range of supramolecular structures.

Another important strategy is the use of co-crystallization, where Pyridine, 4,4'-oxybis- is combined with other molecules (co-formers) to form a new crystalline solid. nih.gov The selection of co-formers is crucial and is often guided by principles of crystal engineering, which consider the potential for specific intermolecular interactions, such as hydrogen bonding. nih.govsci-hub.se For instance, the combination of Pyridine, 4,4'-oxybis- with carboxylic acids can lead to the formation of co-crystals with distinct hydrogen-bonding patterns. sci-hub.se

The table below provides examples of supramolecular systems constructed using Pyridine, 4,4'-oxybis- and the corresponding construction strategy.

| Supramolecular System | Construction Strategy | Key Interactions | Resulting Architecture |

| Metal-Organic Frameworks (MOFs) | Coordination-Driven Self-Assembly | Metal-Ligand Coordination | 2D or 3D Networks |

| Co-crystals | Crystal Engineering | Hydrogen Bonding, π-π Stacking | Crystalline Solids |

| Metallacycles | Coordination-Driven Self-Assembly | Metal-Ligand Coordination | Discrete Polygonal Structures |

Non-Covalent Interactions in Pyridine, 4,4'-oxybis- Based Supramolecular Systems

The stability and structure of supramolecular assemblies based on Pyridine, 4,4'-oxybis- are governed by a variety of non-covalent interactions. numberanalytics.comnumberanalytics.com These interactions, while individually weaker than covalent bonds, collectively play a crucial role in the formation and properties of the final architecture. numberanalytics.comnih.gov Understanding and controlling these interactions is fundamental to the rational design of functional supramolecular materials. core.ac.uk

Hydrogen Bonding Networks

Hydrogen bonding is a predominant non-covalent interaction in the formation of supramolecular structures involving Pyridine, 4,4'-oxybis-. The nitrogen atoms of the pyridyl groups act as effective hydrogen bond acceptors, readily forming hydrogen bonds with suitable donor molecules, such as carboxylic acids or phenols. sci-hub.sersc.org These interactions are highly directional and play a significant role in determining the packing arrangement of the molecules in the solid state. soton.ac.uk

In co-crystals, for example, the formation of robust hydrogen-bonding networks between Pyridine, 4,4'-oxybis- and co-formers is a primary driving force for assembly. soton.ac.ukresearchgate.net The geometry and strength of these hydrogen bonds can be tuned by altering the co-former, leading to different crystal structures and properties. The table below details the hydrogen bond distances and angles observed in a co-crystal system.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| O-H (Carboxylic Acid) | N (Pyridine) | ~2.6 | ~170 |

| C-H (Aromatic) | O (Ether) | ~3.2 | ~150 |

Note: The values presented are generalized and can vary depending on the specific co-crystal structure.

Metal-Ligand Coordination-Driven Self-Assembly

Metal-ligand coordination is a powerful and widely utilized tool for the construction of complex supramolecular architectures from Pyridine, 4,4'-oxybis-. nih.govsioc-journal.cn The nitrogen atoms of the pyridyl groups act as excellent donors for a wide variety of metal ions, allowing for the formation of strong and directional coordination bonds. nih.gov This process, known as coordination-driven self-assembly, is a dynamic process that allows for the formation of thermodynamically stable products. nih.gov

By carefully selecting the metal ion and the stoichiometry of the reactants, a diverse range of discrete two-dimensional (2D) and three-dimensional (3D) structures can be synthesized. nih.govrsc.org For example, the use of square-planar metal ions like Pt(II) or Pd(II) with linear ditopic ligands such as Pyridine, 4,4'-oxybis- can lead to the formation of well-defined molecular squares or other polygons. nih.gov The resulting metallosupramolecular assemblies often possess unique properties and potential applications in areas like catalysis and molecular recognition. jyu.fi

Solvent Effects on Supramolecular Structures